molecular formula C21H21N7O2S B11517817 1,3,5-Triazine, 2,4-bis(4-methoxyphenylamino)-6-(1-methyl-2-imidazolylthio)-

1,3,5-Triazine, 2,4-bis(4-methoxyphenylamino)-6-(1-methyl-2-imidazolylthio)-

Cat. No.: B11517817
M. Wt: 435.5 g/mol
InChI Key: YAZKEJRHRKGFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N4-BIS(4-METHOXYPHENYL)-6-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a synthetic organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-BIS(4-METHOXYPHENYL)-6-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the following steps:

    Formation of the triazine core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of methoxyphenyl groups: The methoxyphenyl groups are introduced via nucleophilic substitution reactions, where suitable methoxyphenyl halides react with the triazine core.

    Attachment of the imidazole ring: The imidazole ring is attached through a thiol-ene reaction, where the imidazole thiol reacts with the triazine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2,N4-BIS(4-METHOXYPHENYL)-6-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides, acids, or bases are employed depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N2,N4-BIS(4-METHOXYPHENYL)-6-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2,N4-BIS(4-METHOXYPHENYL)-6-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    N2,N4-BIS(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the imidazole ring, resulting in different chemical properties and applications.

    N2,N4-BIS(4-METHOXYPHENYL)-6-[(1H-IMIDAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE: Similar structure but without the methyl group on the imidazole ring.

Uniqueness

N2,N4-BIS(4-METHOXYPHENYL)-6-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of both methoxyphenyl groups and a methylated imidazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H21N7O2S

Molecular Weight

435.5 g/mol

IUPAC Name

2-N,4-N-bis(4-methoxyphenyl)-6-(1-methylimidazol-2-yl)sulfanyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H21N7O2S/c1-28-13-12-22-21(28)31-20-26-18(23-14-4-8-16(29-2)9-5-14)25-19(27-20)24-15-6-10-17(30-3)11-7-15/h4-13H,1-3H3,(H2,23,24,25,26,27)

InChI Key

YAZKEJRHRKGFGC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.